7-Hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid
Overview
Description
7-Hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid is a chemical compound with the molecular formula C10H10O3 It is a derivative of indene, a bicyclic hydrocarbon, and features a hydroxyl group and a carboxylic acid group
Mechanism of Action
Target of Action
The primary targets of 7-Hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid are currently unknown. This compound is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been found to bind with high affinity to multiple receptors, which are helpful in developing new useful derivatives . .
Mode of Action
As an indole derivative, it may interact with its targets in a manner similar to other indole compounds . .
Biochemical Pathways
Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that indole derivatives may affect a variety of biochemical pathways, but the specific pathways influenced by this compound remain to be elucidated.
Result of Action
Given the diverse biological activities of indole derivatives , it is plausible that this compound could have a range of effects at the molecular and cellular level.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of indanone derivatives, which undergo cyclization and subsequent functionalization to introduce the hydroxyl and carboxylic acid groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Acid chlorides or alkyl halides can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 7-oxo-2,3-dihydro-1H-indene-1-carboxylic acid, while reduction of the carboxylic acid group can produce 7-hydroxy-2,3-dihydro-1H-indene-1-methanol.
Scientific Research Applications
7-Hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Indene: The parent hydrocarbon structure without the hydroxyl and carboxylic acid groups.
7-Oxo-2,3-dihydro-1H-indene-1-carboxylic acid: An oxidized derivative.
7-Hydroxy-2,3-dihydro-1H-indene-1-methanol: A reduced derivative.
Uniqueness
7-Hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
7-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c11-8-3-1-2-6-4-5-7(9(6)8)10(12)13/h1-3,7,11H,4-5H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBQLBBVEKRXFGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1C(=O)O)C(=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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